N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide
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Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C12H22N2OS and its molecular weight is 242.38. The purity is usually 95%.
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Scientific Research Applications
Discovery of Clinical Candidates
Research focusing on derivatives structurally related to "N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acetamide" has led to the discovery of clinical candidates for the treatment of diseases involving overexpression of certain enzymes. For instance, Shibuya et al. (2018) discussed the development of an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the compound's potential in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Gauche Effect in Molecular Design
Bernet, Piantini, and Vasella (1990) explored the gauche effect of acetamido and acetoxy groups in piperidines and tetrahydropyrans, providing insights into molecular conformation and its influence on chemical properties and reactivity. This research contributes to understanding how slight modifications in molecular structure can significantly impact the biological activity and chemical behavior of compounds, including those similar to "this compound" (Bernet, Piantini, & Vasella, 1990).
Antimicrobial Nano-Materials
The synthesis and biological evaluation of nano-materials for antimicrobial applications have been explored, where derivatives similar to "this compound" showed effectiveness against pathogenic bacteria and Candida species. Mokhtari and Pourabdollah (2013) highlighted the impact of structural elements like the piperidine group on antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Synthesis Techniques and Scalability
The scalability of synthesis processes for related compounds has been addressed, showing advancements in chemical synthesis that allow for more efficient production of complex molecules. Guillaume et al. (2003) detailed a practical process for synthesizing a compound related to "this compound", highlighting improvements in yield and process efficiency that are crucial for pharmaceutical development (Guillaume et al., 2003).
Antibacterial and Anticancer Potential
The exploration of N-substituted acetamide derivatives for their antibacterial and anticancer activities has been a significant area of research. Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and oxadiazole heterocyclic cores to evaluate their antibacterial potentials, demonstrating the therapeutic potential of structurally related compounds (Iqbal et al., 2017).
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-10(15)13-8-11-2-5-14(6-3-11)12-4-7-16-9-12/h11-12H,2-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAUAZJZOZGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)C2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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